molecular formula C5H5ClN2O3 B1435805 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole CAS No. 1835764-98-1

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B1435805
CAS No.: 1835764-98-1
M. Wt: 176.56 g/mol
InChI Key: GSSWSCRYBMTIGX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of suitable nitroalkenes with chloromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted oxazoles, and other functionalized heterocycles .

Scientific Research Applications

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted oxazoles and chloromethyl derivatives. Examples are 5-(Chloromethyl)-2-methyl-4-nitro-1,2-oxazole and 5-(Chloromethyl)-3-methyl-4-nitro-1,3-oxazole .

Uniqueness

5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloromethyl group and a nitro group on the oxazole ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSWSCRYBMTIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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